Product packaging for HEXIM1 inducer 4a1(Cat. No.:)

HEXIM1 inducer 4a1

Cat. No.: B1192804
M. Wt: 306.406
InChI Key: ZPNUYCHRYGUNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HEXIM1 inducer 4a1 is a novel, unsymmetrical derivative of hexamethylene bisacetamide (HMBA), structurally optimized for significantly greater potency in inducing the expression of the tumor suppressor protein HEXIM1 . This compound addresses the key limitations of the parent molecule, HMBA, which required millimolar concentrations for activity and induced dose-limiting thrombocytopenia in clinical trials . The primary molecular mechanism of action involves binding to Heat Shock Protein 70 (HSP70), positioning 4a1 as a putative HSP70 activator . This interaction is a crucial step in the pathway that leads to the upregulation of HEXIM1. HEXIM1 is a critical regulator of transcriptional elongation and cell differentiation. It functions by forming an inactive complex with the positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and cyclin T1 . By inhibiting P-TEFb, HEXIM1 controls the expression of a wide array of genes. Furthermore, HEXIM1 also exerts P-TEFb-independent effects, acting as a direct corepressor of nuclear receptors like the estrogen and androgen receptors . This multifaceted function makes the induction of HEXIM1 a valuable research strategy. The main research applications of this compound are in oncology, particularly in studying hormone-dependent cancers and treatment resistance. It has been shown to induce differentiation of breast cancer cells, including the stem cell fraction in triple-negative breast cancer (TNBC) . A key finding is its ability to enhance the inhibitory effects of tamoxifen and overcome resistance in breast cancer models . Additionally, 4a1 inhibits breast tumor metastasis, supporting the role of HEXIM1 as a metastasis suppressor . Its function in inducing cell differentiation extends beyond cancer to other cell types, such as human pluripotent stem cells . Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.406

IUPAC Name

N-(6-Acetamidohexyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H26N2O3/c1-14(20)18-11-5-3-4-6-12-19-17(21)13-15-7-9-16(22-2)10-8-15/h7-10H,3-6,11-13H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZPNUYCHRYGUNSE-UHFFFAOYSA-N

SMILES

O=C(NCCCCCCNC(C)=O)CC1=CC=C(OC)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HEXIM1 inducer 4a1

Origin of Product

United States

Discovery and Optimization of Hexim1 Inducer 4a1

Lead Optimization Strategies Applied to HMBA Derivatives

The story of 4a1 begins with Hexamethylene bisacetamide (HMBA), a compound known for its ability to induce cell differentiation and upregulate HEXIM1. nih.govnih.gov However, the clinical utility of HMBA was hampered by its low potency, requiring millimolar concentrations to be effective, which led to dose-limiting toxicities. nih.govnih.gov This necessitated a focused effort on lead optimization to generate more potent analogs. nih.govnih.gov

Researchers embarked on a medicinal chemistry campaign to structurally optimize HMBA. nih.gov The core structure of HMBA was systematically altered to enhance its biological activity. nih.gov A key strategy involved replacing the flexible hexamethylene linker of HMBA with more rigid structures, such as those containing an aromatic ring, to improve potency. nih.govcsuohio.edu This combinatorial approach, modifying different parts of the HMBA scaffold, aimed to identify novel molecular frameworks with a greater ability to induce HEXIM1 expression. nih.gov

A significant breakthrough in the optimization process was the design and synthesis of unsymmetrical derivatives of HMBA. nih.govnih.gov Unlike the symmetrical structure of the parent compound, these new analogs featured different chemical groups on either end. nih.govnih.gov This approach provided unique molecular scaffolds and opened a new direction for lead optimization. researchgate.netnih.govescholarship.org The introduction of increased hydrophobicity and an unsymmetrical structure proved to be crucial for enhancing biological activity. nih.govcsuohio.edu This line of inquiry directly led to the synthesis of several promising compounds, with 4a1 being a standout success. nih.govnih.gov

Identification of 4a1 as a Potent HEXIM1 Inducer

Through rigorous screening of the newly synthesized HMBA derivatives, compound 4a1 was identified as a significantly more potent inducer of HEXIM1 expression compared to its predecessor. nih.govnih.govnih.gov

Side-by-side comparisons in various cancer cell lines consistently demonstrated the superior potency of 4a1. For instance, in breast cancer cells, 4a1 showed a marked increase in potency over HMBA. researchgate.netnih.gov While HMBA required concentrations in the millimolar (mM) range to induce HEXIM1, 4a1 was effective at micromolar (µM) concentrations, representing a substantial improvement. researchgate.netnih.govnih.gov This enhanced potency was observed across different cancer cell types, including prostate and breast cancer cells. researchgate.netnih.gov

Table 1: Comparative Potency of 4a1 and HMBA in Inducing HEXIM1 Expression in MCF7 Breast Cancer Cells

Compound Concentration for HEXIM1 Induction Relative Potency
HMBA 5 mM Baseline
4a1 50 µM ~100-fold > HMBA

Data derived from studies showing effective concentrations. researchgate.net

Further experimental validation confirmed that 4a1 induces HEXIM1 expression in a dose-dependent manner. nih.govcsuohio.edu Studies in LNCaP prostate cancer cells showed that as the concentration of 4a1 increased, so did the level of HEXIM1 expression. nih.govcsuohio.edu This dose-response relationship was also observed in other cell lines, where increasing concentrations of 4a1 led to a progressive and measurable increase in HEXIM1 protein levels. researchgate.netasm.org This characteristic is crucial as it indicates a specific and predictable biological effect. nih.govcsuohio.edu

Table 2: Dose-Dependent Effect of 4a1 on HEXIM1 Expression in LNCaP Cells

4a1 Concentration Relative HEXIM1 Expression (Fold Induction)
10 µM ~1.5
50 µM ~2.5
100 µM ~4.0

Illustrative data based on reported dose-dependent induction. nih.govcsuohio.edu

Rationale for 4a1 as a Research Tool

The development of 4a1 has provided the scientific community with a superior chemical tool for investigating the biology of HEXIM1. nih.govescholarship.org Its high potency allows for the effective induction of HEXIM1 at much lower concentrations than HMBA, minimizing the risk of off-target effects and providing clearer, more reliable experimental outcomes. nih.govnih.gov The availability of a potent and specific inducer like 4a1 is critical for elucidating the complex roles of HEXIM1 in various cellular processes and its potential as a therapeutic target in diseases like cancer. nih.govnih.govnih.govescholarship.org

Table 3: Compound Names Mentioned in this Article

Compound Name
HEXIM1 inducer 4a1

Molecular Mechanisms of Hexim1 Induction by Compound 4a1

Regulation of Positive Transcription Elongation Factor b (P-TEFb)

P-TEFb is a critical regulator of transcription elongation by RNA polymerase II (RNAPII). nih.gov Compound 4a1 influences the activity of P-TEFb, which in turn affects the expression of the HEXIM1 gene itself.

A significant portion of P-TEFb in cells exists in an inactive state, sequestered within a larger complex. sdbonline.orgnih.gov This inactive complex is composed of P-TEFb, HEXIM1, and the 7SK small nuclear RNA (snRNA). embopress.orgnih.gov The binding of HEXIM1 and the 7SK snRNA to P-TEFb effectively inhibits the kinase activity of P-TEFb. embopress.orgtandfonline.com Specifically, the 7SK snRNA acts as a scaffold, and its association with HEXIM1 turns HEXIM1 into a potent inhibitor of P-TEFb. embopress.orgtandfonline.comnih.gov This inhibitory complex, often referred to as the 7SK snRNP, prevents P-TEFb from phosphorylating its downstream targets, thereby repressing transcription elongation. nih.govnih.govfrontiersin.org The formation of this tripartite complex is a key mechanism for regulating P-TEFb activity, and factors that disrupt this complex can release active P-TEFb. nih.govembopress.org

P-TEFb is a heterodimeric protein complex consisting of a catalytic subunit, Cyclin-dependent Kinase 9 (CDK9), and a regulatory cyclin subunit, which can be Cyclin T1, Cyclin T2a, or Cyclin T2b. embopress.orgnih.govtandfonline.com The association of CDK9 with a cyclin partner, most commonly Cyclin T1, is essential for its kinase activity. sdbonline.orgnih.gov This active P-TEFb complex plays a crucial role in stimulating the transition of RNA polymerase II from a paused state into productive elongation. oup.comresearchgate.net

A key mechanism by which compound 4a1 induces HEXIM1 expression is through the enhanced recruitment of CDK9 to the HEXIM1 gene locus. nih.gov The induction of HEXIM1 by compounds like HMBA, a precursor to 4a1, involves the release of active P-TEFb from the inhibitory 7SK snRNP complex. nih.gov This liberated, active P-TEFb, containing CDK9, is then recruited to the HEXIM1 gene. nih.gov Chromatin Immunoprecipitation (ChIP) assays have demonstrated that both HMBA and 4a1 can induce the recruitment of CDK9 to the coding sequence of the HEXIM1 gene. nih.gov This increased presence of active P-TEFb at the HEXIM1 gene locus leads to the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, promoting productive transcriptional elongation and thereby upregulating HEXIM1 expression. nih.gov

During the early stages of transcription, RNA Polymerase II often pauses at promoter-proximal regions, a critical regulatory step in gene expression. oup.comnih.gov The release of this paused RNAPII into a productive elongation phase is a major control point for the expression of many genes. nih.govoup.com P-TEFb is the key factor that facilitates this transition. researchgate.netnih.gov It does so by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, as well as negative elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor). nih.govoup.com This phosphorylation event is crucial for overcoming the pause and allowing RNAPII to proceed with synthesizing the full-length transcript. nih.govnih.gov Therefore, by modulating the availability of active P-TEFb, cellular processes can finely tune the expression of a wide array of genes. nih.gov

Histone Demethylase KDM5B as a Direct Molecular Target

Recent research has identified a more direct molecular target for compound 4a1, providing another layer to the mechanism of HEXIM1 induction.

Impact of KDM5B Inhibition on Histone Marks and HEXIM1 Gene Expression

Compound 4a1 has been identified as an inhibitor of the histone demethylase KDM5B. nih.govresearchgate.net This inhibition directly influences the epigenetic landscape of the HEXIM1 gene, leading to increased expression. Specifically, treatment with 4a1 results in the accumulation of di- and tri-methylated histone H3 at lysine (B10760008) 4 (H3K4me2 and H3K4me3) on the regulatory regions of the HEXIM1 gene. researchgate.net These histone marks are associated with active gene transcription.

Chromatin immunoprecipitation assays have demonstrated that 4a1 induces an accumulation of H3K4me2 and H3K4me3 marks specifically on the -3179/-2595 region of the HEXIM1 promoter, a region known to have KDM5B binding sites. researchgate.net Conversely, no such changes in histone marks were observed in a control region lacking these binding sites. researchgate.net This targeted epigenetic modification underscores the specificity of 4a1's action. The functional significance of this inhibition is highlighted by the fact that a known KDM5B inhibitor, KDOAM25, also leads to increased H3K4me3 marks on the HEXIM1 regulatory region, further solidifying the link between KDM5B inhibition and HEXIM1 upregulation. researchgate.netescholarship.org

Specific Negative Regulation of HEXIM1 by KDM5B

The enzyme KDM5B, a lysine-specific demethylase, acts as a negative regulator of HEXIM1 gene expression. nih.govresearchgate.net It achieves this by removing the methyl groups from H3K4me2 and H3K4me3, which are marks associated with transcriptionally active genes. nih.govoncotarget.com By inhibiting KDM5B, compound 4a1 effectively lifts this repressive epigenetic brake, allowing for the re-expression of the tumor suppressor protein HEXIM1 in cancer cells. nih.govmdpi.com

The specific negative regulation of HEXIM1 by KDM5B has been validated through RNA interference (RNAi) experiments. nih.govresearchgate.net Knockdown of KDM5B using shRNA resulted in induced HEXIM1 expression, mirroring the effect of compound 4a1 and other KDM5B inhibitors. nih.govresearchgate.net This evidence confirms that KDM5B is a direct and critical negative regulator of HEXIM1. nih.gov

Putative Role of Heat Shock Protein 70 (HSP70) Activation

In addition to its well-defined role as a KDM5B inhibitor, compound 4a1 is also thought to influence HEXIM1 expression through the activation of Heat Shock Protein 70 (HSP70).

Identification of 4a1 as a Putative HSP70 Binder

Proteomic studies have identified both HMBA and its more potent analog, 4a1, as binders of HSP70. nih.govnih.govresearchgate.net This interaction was discovered through the use of molecular probes based on the structures of HMBA and 4a1 to pull down their binding partners. nih.govnih.gov The identification of HSP70 as a potential molecular target for these compounds has shed light on the upstream signaling pathways involved in HEXIM1 induction. nih.gov

Implications for HSP70-Mediated HEXIM1 Induction

The binding of 4a1 to HSP70 suggests a role for this chaperone protein in the regulation of HEXIM1 expression. nih.govnih.gov Further supporting this hypothesis, known activators of HSP70 have been shown to induce HEXIM1 expression in a manner similar to HMBA and 4a1. nih.govresearchgate.netcusabio.com Conversely, inhibition of HSP70 has been observed to decrease basal HEXIM1 expression. nih.gov

For instance, treatment of LNCaP prostate cancer cells with the HSP70 activator SW02 increased HEXIM1 expression, while the HSP70 inhibitor Pifitrin-μ decreased its expression. nih.gov This suggests that HSP70 activation enhances HEXIM1 expression. nih.gov Therefore, it is proposed that 4a1 may function as a putative HSP70 activator, thereby stimulating the expression of HEXIM1. nih.govnih.govresearchgate.net

Interplay of Mechanisms in 4a1-Mediated HEXIM1 Upregulation

The upregulation of HEXIM1 by compound 4a1 appears to be the result of a coordinated interplay between at least two distinct molecular mechanisms: the direct inhibition of the KDM5B histone demethylase and the putative activation of HSP70. nih.govnih.govnih.gov While KDM5B inhibition leads to a direct epigenetic de-repression of the HEXIM1 gene, the activation of HSP70 likely involves a more complex signaling cascade that ultimately converges on the regulation of HEXIM1 expression. nih.govnih.govresearchgate.net

Functional Consequences and Biological Effects of 4a1 Induced Hexim1 Expression in Cellular Models

Modulation of Cell Differentiation Processes

A primary biological effect of 4a1-induced HEXIM1 expression is the potent modulation of cellular differentiation processes. nih.gov This activity is considered a significant therapeutic advantage over cytotoxic approaches. nih.gov

Studies have demonstrated that 4a1 effectively induces differentiation in breast cells. nih.gov This action is analogous to that of its parent compound, HMBA, but 4a1 achieves this effect with greater potency. nih.gov The process of differentiation is a key mechanism for inhibiting uncontrolled cell proliferation. In laboratory settings, the induction of differentiation by 4a1 has been observed through the formation of lipid vacuoles, which serve as a marker for this cellular change. nih.gov

The effects of 4a1 extend to the cancer stem cell (CSC) fraction within triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer. nih.gov Research confirms that 4a1 induces the differentiation of these cancer stem cell populations. nih.govresearchgate.net By prompting CSCs to differentiate, 4a1 may help to diminish the self-renewing capacity of the tumor, targeting the cells responsible for tumor initiation and recurrence. nih.gov

The induction of differentiation by 4a1 is linked to its ability to regulate genes that maintain a stem-cell-like state, known as pluripotency genes. nih.gov A key example is Nanog, a transcription factor crucial for maintaining pluripotency and self-renewal in stem cells. nih.govuci.edu In studies using TNBC cells, treatment with 4a1 led to a marked decrease in the expression of Nanog. nih.gov This downregulation of pluripotency factors is a critical step in pushing cancer stem cells toward a more differentiated, less aggressive state. nih.gov

The mechanism by which 4a1 promotes differentiation involves the upregulation of key cell cycle regulators, specifically p21 and p27. nih.gov These proteins are known to promote cellular differentiation and can halt the cell cycle, preventing proliferation. nih.govresearchgate.net Studies show that the induction of p21 and p27 expression by 4a1 is dependent on the presence of HEXIM1. nih.gov In TNBC stem cells, 4a1 treatment resulted in increased expression of p27, coinciding with decreased Nanog expression and increased signs of differentiation. nih.gov This demonstrates a direct link between 4a1-induced HEXIM1, the activation of cell cycle inhibitors, and the promotion of a differentiated phenotype. nih.gov

Table 1: Effects of 4a1 on Cellular Differentiation Markers

Cell Line / ModelMarkerEffect of 4a1 TreatmentReference
MCF7 (ER+ Breast Cancer)Lipid Vacuole FormationIncreased nih.gov
MDA-MB-231 (TNBC)Nanog ExpressionDecreased nih.gov
MDA-MB-231 (TNBC)p27 ExpressionIncreased nih.gov
MDA-MB-231-Nanog-GFP1 (TNBC Stem Cell Model)Nanog ExpressionDecreased nih.gov
MDA-MB-231-Nanog-GFP1 (TNBC Stem Cell Model)p27 ExpressionIncreased nih.gov
MDA-MB-231-Nanog-GFP1 (TNBC Stem Cell Model)Nile Red StainingIncreased nih.gov

Impact on Transcriptional Networks and Gene Expression

By increasing the levels of HEXIM1, 4a1 significantly impacts transcriptional networks, altering the expression of genes that are critical for tumor growth and survival. researchgate.net

HEXIM1 is known to directly regulate several key genes involved in tumorigenesis. researchgate.net The induction of HEXIM1 by 4a1 leads to the subsequent regulation of these targets. researchgate.net Research has confirmed that 4a1 treatment modulates the expression of Cyclin D1, c-Myc, and Hypoxia-Inducible Factor 1-alpha (HIF-1α). researchgate.net These genes play crucial roles in cell cycle progression (Cyclin D1), cell growth and proliferation (c-Myc), and adaptation to low-oxygen environments typical of tumors (HIF-1α). researchgate.netnih.gov The regulation of these factors by 4a1 is dependent on HEXIM1, as the effect is diminished when HEXIM1 is silenced. researchgate.net Specifically, HEXIM1 has been shown to downregulate HIF-1α protein stability, thereby inhibiting its function in promoting angiogenesis and cell invasion. nih.govresearchgate.net

Table 2: Regulation of Direct HEXIM1 Target Genes by 4a1

Target GeneFunction in CancerEffect of 4a1-Induced HEXIM1Reference
Cyclin D1Promotes cell cycle progressionRegulated researchgate.net
c-MycDrives cell proliferation and growthRegulated researchgate.net
HIF-1αMediates adaptation to hypoxia, angiogenesisRegulated / Downregulated researchgate.netnih.gov

Inhibition of Nuclear Hormone Receptor Transcriptional Activity

HEXIM1, upon induction by 4a1, functions as a significant corepressor of nuclear hormone receptors, including Estrogen Receptor α (ERα) and the Androgen Receptor (AR). nih.govresearchgate.netnih.gov This inhibitory action is central to its role as a tumor suppressor. nih.govresearchgate.net

HEXIM1 has been identified as a corepressor of the Estrogen Receptor α (ERα), and its presence is essential for the efficacy of antiestrogen (B12405530) therapies. nih.govresearchgate.net The induction of HEXIM1 by 4a1 enhances the inhibitory effects of selective ER modulators like tamoxifen (B1202), even in tamoxifen-resistant breast cancer cells. researchgate.netnih.gov

Mechanistically, HEXIM1 inhibits the transcriptional activity of ligand-bound ERα by disrupting the interaction between the receptor and P-TEFb. nih.gov P-TEFb, a heterodimer of cyclin-dependent kinase 9 (Cdk9) and Cyclin T1, is critical for phosphorylating the C-terminal domain of RNAPII, a necessary step for productive transcriptional elongation. nih.gov By competing with ERα for binding to Cyclin T1, HEXIM1 prevents the recruitment of P-TEFb to estrogen-responsive genes, thereby attenuating their expression. nih.govresearchgate.net This leads to the inhibition of ERα-dependent gene expression and a subsequent reduction in breast cancer cell proliferation. nih.gov Furthermore, increased HEXIM1 expression has been shown to inhibit estradiol-induced transcription of specific target genes, such as Vascular Endothelial Growth Factor (VEGF), by preventing ERα recruitment to the gene's promoter. nih.gov

Table 1: Effect of HEXIM1 Induction on ERα Activity

Cellular Context Effect of HEXIM1 Induction by 4a1 Mechanism of Action Key Research Finding
Estrogen Receptor-Positive Breast Cancer CellsEnhanced sensitivity to tamoxifenInhibition of ERα transcriptional activity4a1 enhanced the inhibitory effects of tamoxifen in tamoxifen-resistant breast cancer cells. nih.gov
Mammary CellsInhibition of estradiol-induced gene expression (e.g., Cyclin D1, VEGF)Disruption of ERα interaction with P-TEFb; Inhibition of ERα recruitment to promotersHEXIM1 inhibits ERα activity by competing with it for binding to Cyclin T1. researchgate.netnih.gov

Similar to its effect on ERα, HEXIM1 also functions as a corepressor of the Androgen Receptor (AR). researchgate.netnih.gov Its expression is often downregulated during the progression of prostate cancer, and this loss is linked to resistance to anti-androgen therapies. nih.govresearchgate.netnih.gov

The induction of HEXIM1 expression can enhance the sensitivity of castration-resistant prostate cancer (CRPC) cells to anti-androgens like bicalutamide. nih.govresearchgate.netnih.gov HEXIM1 physically interacts with the AR, and this interaction is required for anti-androgens to effectively inhibit androgen-induced target gene expression and cell proliferation. nih.govnih.gov The mechanism of AR inhibition by HEXIM1 involves multiple actions. It prevents the AR from recruiting P-TEFb to its target genes, mirroring its action on ERα. nih.gov Additionally, HEXIM1 employs a distinct mechanism involving the regulation of histone methylation. It induces the expression of the histone demethylase KDM5B, which in turn inhibits the licensing activity of Forkhead box A1 (FOXA1), a pioneer factor critical for AR function. nih.govresearchgate.netnih.gov This multifaceted inhibition of AR activity leads to the attenuation of prostate cancer cell growth. nih.gov

Table 2: HEXIM1-Mediated Co-repression of AR

Cellular Context Effect of HEXIM1 Induction Mechanism of Action Key Research Finding
Hormone-Dependent Prostate Cancer Cells (LNCaP)Required for anti-androgen efficacyPhysical interaction with AR; Prevention of P-TEFb recruitmentDown-regulation of HEXIM1 in LNCaP cells leads to resistance to anti-androgens. nih.govnih.gov
Castration-Resistant Prostate Cancer Cells (C4-2)Enhanced sensitivity to bicalutamideInduction of KDM5B; Inhibition of FOXA1 licensing activityEctopic expression of HEXIM1 in C4-2 cells enhances their sensitivity to bicalutamide. nih.govresearchgate.netnih.gov

Regulation of NF-κB-Dependent Genes and Pro-inflammatory Cytokine Expression

Beyond its role in hormone receptor signaling, HEXIM1 also modulates inflammatory pathways. Research indicates that HEXIM1 inhibits NF-κB-dependent target genes. nih.gov The NF-κB signaling pathway is a critical mediator of the immune system, activated by pro-inflammatory signals to regulate the expression of genes involved in inflammation. frontiersin.org By inhibiting this pathway, HEXIM1 effectively suppresses the transcription of pro-inflammatory cytokine genes. nih.gov This action suggests a role for 4a1-induced HEXIM1 in attenuating inflammatory responses, which are often linked to cancer development and progression. nih.govacquirepublications.org

Influence on Vascular Endothelial Growth Factor (VEGF) Transcription

HEXIM1 plays a significant role in regulating angiogenesis, the formation of new blood vessels, primarily through its influence on Vascular Endothelial Growth Factor (VEGF) expression. researchgate.netnih.gov In breast cancer cells, increased HEXIM1 expression inhibits estrogen-induced VEGF transcription. nih.gov This is achieved by preventing the recruitment of ERα to the VEGF promoter, an effect that appears to be independent of P-TEFb. nih.gov

Under hypoxic conditions, a common feature of the tumor microenvironment that strongly induces VEGF, HEXIM1 exerts further control. nih.govscnu.edu.cn It inhibits the estrogen-induced expression of Hypoxia-inducible factor-1 alpha (HIF-1α) protein and blocks the recruitment of HIF-1α to the hypoxia response element (HRE) within the VEGF promoter. nih.gov This dual regulation of both ERα and HIF-1α pathways makes HEXIM1 a potent inhibitor of VEGF expression and, consequently, tumor angiogenesis. researchgate.netnih.gov

Role in Erythroid Gene Expression and Proliferation

HEXIM1 is an essential transcription regulator during erythropoiesis, the process of red blood cell production. nih.gov It is crucial for both early erythropoiesis and terminal maturation. nih.govconfex.com Overexpression of HEXIM1 promotes the proliferation of erythroid progenitors. nih.govresearchgate.net

A key mechanism by which HEXIM1 regulates erythroid proliferation is by controlling the activity of RNA Polymerase II (RNAPII). nih.govnih.gov Specifically, HEXIM1 enforces RNAPII pausing at cell cycle checkpoint genes. nih.govresearchgate.net This pausing is a critical rate-limiting step in transcription. By enforcing this pause, HEXIM1 can regulate the progression of the cell cycle in erythroid cells. Simultaneously, it increases the recruitment of RNAPII to genes that actively promote cell cycle progression. nih.govresearchgate.net This differential regulation—repressing checkpoint genes while activating pro-proliferative genes—highlights a central role for HEXIM1 in controlling the balance of gene expression required for proper erythroid proliferation and development. nih.gov The ability of HEXIM1 to either activate or repress transcription depends on the genomic context and its interaction with other key factors, such as the master erythroid regulator GATA-binding factor 1 (GATA1). nih.govresearchgate.net

Increase in RNAPII Occupancy at Genes Promoting Cycle Progression

The induction of HEXIM1 expression by compounds like 4a1 has a nuanced effect on the transcriptional machinery that governs cell cycle progression. HEXIM1 is a key regulator of RNA polymerase II (RNAPII) activity. nih.gov Research in human erythropoiesis has demonstrated that HEXIM1 can both enforce RNAPII pausing at cell cycle checkpoint genes and, conversely, increase RNAPII occupancy at genes that actively promote progression through the cell cycle. nih.gov This dual function allows HEXIM1 to act as a precise modulator of cell proliferation. nih.gov

By increasing the presence of RNAPII at genes that facilitate cell cycle advancement, HEXIM1 ensures that the necessary transcripts for cell division are produced. This regulatory activity is crucial for controlled proliferation. nih.gov Overexpression of HEXIM1 has been shown to result in a higher percentage of cells in the S phase of the cell cycle, indicating its role in promoting the machinery of DNA replication and cell division under specific cellular contexts. nih.gov Therefore, the induction of HEXIM1 by 4a1 can be understood as a mechanism to fine-tune the transcriptional output of genes essential for cell cycle control.

GATA1 Co-occupancy as a Determinant of HEXIM1 Function

The function of HEXIM1 as either a transcriptional activator or repressor is not intrinsic but is determined by its molecular partnerships at specific gene loci. A critical determinant of HEXIM1's activity is its co-occupancy with the transcription factor GATA-binding factor 1 (GATA1). nih.gov Genome-wide studies have revealed that the interplay between HEXIM1 and GATA1 dictates the transcriptional outcome at target genes. nih.gov

Specifically, at genetic loci where HEXIM1 and GATA1 are both present, there is an observed increase in RNAPII recruitment and a corresponding increase in gene expression. nih.gov In this context, HEXIM1 functions as a transcriptional activator. Conversely, at genes that gain HEXIM1 but lose GATA1 occupancy, there is a notable increase in RNAPII pausing and a decrease in gene expression, marking HEXIM1 as a transcriptional repressor. nih.gov This relationship underscores that the functional consequences of 4a1-induced HEXIM1 expression are highly context-dependent, relying on the presence or absence of key collaborating factors like GATA1 to direct its influence on gene transcription. nih.gov

Anti-proliferative and Anti-metastatic Effects in Preclinical Cancer Models

The induction of HEXIM1 by 4a1 demonstrates significant therapeutic potential in preclinical cancer models, primarily through its ability to suppress tumor growth and spread. nih.gov As a structurally optimized derivative of Hexamethylene bisacetamide (HMBA), 4a1 is a more potent inducer of HEXIM1 expression. nih.gov

Inhibition of Breast Tumor Metastasis

Expression of HEXIM1 is significantly reduced in metastatic breast cancers compared to primary tumors. csuohio.edunih.gov The chemical inducer 4a1 leverages this by elevating HEXIM1 levels, thereby inhibiting metastatic processes. nih.govresearchgate.net In preclinical mouse models, the administration of 4a1 led to increased HEXIM1 expression in mammary tumors and a corresponding decrease in metastatic lesions in the lungs. researchgate.net

The mechanisms underlying this anti-metastatic effect are multifaceted. HEXIM1 inhibits metastasis by:

Suppressing Angiogenesis: It downregulates the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of vascular endothelial growth factor (VEGF), thereby inhibiting the formation of new blood vessels that tumors need to grow and spread. csuohio.edunih.gov

Inhibiting Cell Invasion and Migration: HEXIM1 has been shown to inhibit the migration and invasion of cancer cells, partly by reducing the membrane localization of the 67kDa laminin (B1169045) receptor (67LR), which disrupts the cell's interaction with the extracellular matrix. csuohio.edunih.gov

These findings highlight the potential of using HEXIM1 inducers like 4a1 as a therapeutic strategy to target multiple pathways involved in metastasis. nih.govcsuohio.edunih.gov

Preclinical ModelCompoundEffect on HEXIM1Outcome on MetastasisSource
PyMT Mouse ModelPLGA-4a1Increased expression in mammary tumorsDecreased macrometastatic lesions researchgate.net
PyMT Mouse ModelHMBA (Parent Compound)Re-expressionInhibition of metastasis to the lung csuohio.edunih.gov

Downregulation of Proliferation in Cancer Cell Lines (e.g., TNBC)

The compound 4a1 has demonstrated anti-proliferative effects, particularly in aggressive cancer subtypes like triple-negative breast cancer (TNBC). nih.gov Treatment with 4a1 induces differentiation in TNBC cells, including the cancer stem cell fraction, which is often responsible for tumor recurrence and resistance. nih.gov This induction of differentiation pushes cancerous cells toward a state of quiescence, representing a therapeutic advantage over cytotoxic agents. researchgate.net

Furthermore, 4a1's action is not limited to estrogen receptor (ER)-positive cells, indicating its broad potential. nih.gov The mechanism may involve the upregulation of cell cycle inhibitors like p21 and p27, even in cancer cells with mutant p53. nih.gov Studies have shown that 4a1 treatment leads to decreased expression of the pluripotency gene Nanog, reinforcing its role in promoting differentiation and halting proliferation. nih.gov

Enhancement of Sensitivity to Anti-hormonal Agents (e.g., Tamoxifen) in Resistant Cancer Cells

A significant challenge in breast cancer therapy is the development of resistance to anti-hormonal agents like tamoxifen. nih.govnih.gov HEXIM1 expression is often decreased in tamoxifen-resistant tumors and is crucial for the inhibitory action of antiestrogens on the Estrogen Receptor (ER). nih.govresearchgate.net

The inducer 4a1 has been shown to restore sensitivity to tamoxifen in resistant breast cancer cells. nih.gov In tamoxifen-resistant cell lines (MCF7/TOTR), which have decreased baseline levels of HEXIM1, treatment with 4a1 successfully restored HEXIM1 expression. nih.gov This restoration, in turn, enhanced the cells' sensitivity to the inhibitory effects of tamoxifen. nih.gov This suggests that 4a1 could be used in combination with tamoxifen to treat resistant tumors. nih.gov

Cell Line ModelConditionTreatmentEffectSource
MCF7/TOTRTamoxifen Resistant4a1Restored HEXIM1 expression nih.gov
MCF7/TOTRTamoxifen Resistant4a1Enhanced sensitivity to trans-hydroxytamoxifen nih.gov

Broader Implications of HEXIM1 Activities in other Biological Systems

The regulatory functions of HEXIM1 are not confined to cancer biology but extend to a variety of other fundamental biological processes. This breadth suggests that modulating HEXIM1 activity with inducers like 4a1 could have wide-ranging physiological implications.

Erythropoiesis: HEXIM1 plays a central role in regulating erythroid (red blood cell) proliferation and gene expression, highlighting its importance in normal hematopoiesis. nih.gov

Innate Immunity: HEXIM1 is involved in the regulation of innate immunity, where it associates with the non-coding RNA NEAT1 to form a scaffold for a multi-protein complex involved in immune signaling. nih.gov

Metabolic Regulation: In melanoma, HEXIM1 has been shown to couple nucleotide metabolism with transcriptional regulation, suppressing tumorigenic genes under conditions of nucleotide stress. nih.gov

Skeletal Muscle Differentiation: HEXIM1 interacts with histone deacetylases (HDACs) and MyoD, indicating a role in the regulation of skeletal muscle cell differentiation. mdpi.com

These diverse roles underscore HEXIM1's function as a critical protein hub that integrates various cellular signals to control gene expression and maintain cellular homeostasis. nih.gov

Role in Cardiac Development and Pathological Hypertrophy

HEXIM1 is a crucial regulator of myocardial growth and vascularization during cardiogenesis and in the adult heart. nih.gov Studies have demonstrated that inducing the expression of HEXIM1 in adult cardiomyocytes can lead to morphological, physiological, and gene expression changes characteristic of physiological cardiac hypertrophy, as opposed to a pathological response. nih.gov Pathological hypertrophy, often a response to chronic stress like hypertension, can lead to thickened ventricle walls, cardiac dysfunction, and eventually heart failure. frontiersin.orgnews-medical.net In contrast, physiological hypertrophy is an adaptive response that can enhance cardiac function.

The re-expression of HEXIM1 in the adult heart has been shown to promote beneficial outcomes, including increased vascularization and an improved ejection fraction. nih.govresearchgate.net This process is coordinated with the induction of angiogenesis, which is essential for supporting tissue growth and maintaining cardiac function during physiological hypertrophy. nih.gov The mechanism behind these effects is partly attributed to HEXIM1's ability to regulate other key transcription factors that control myocardial vascularization, growth, and metabolism. nih.govresearchgate.net

Inducible expression of HEXIM1 has been associated with the regulation of several critical transcription factors involved in cardiac remodeling. researchgate.net This regulatory network allows HEXIM1 to coordinate the complex processes associated with adaptive heart growth. nih.gov

Table 1: Transcription Factors Regulated by HEXIM1 in Cardiac Cells

Transcription Factor Associated Function in Cardiac Tissue Reference
HIF-1α Angiogenesis, response to hypoxia nih.govresearchgate.net
c-Myc Cell growth, proliferation nih.govresearchgate.net
GATA4 Myocardial gene expression, hypertrophy nih.govresearchgate.net

These findings suggest that the induction of HEXIM1, for which 4a1 is a potent inducer, could play a beneficial role in modulating adaptive heart growth and function. researchgate.netnih.gov

Suppression of Human Immunodeficiency Virus (HIV) Replication

HEXIM1 is recognized as a cellular factor that negatively regulates the positive transcription elongation factor b (P-TEFb). nih.gov P-TEFb is a critical host cell factor that the Human Immunodeficiency Virus (HIV) hijacks to facilitate the transcription of its viral genes. plos.orgnih.govresearchgate.net The HIV transactivator protein, Tat, recruits P-TEFb to the viral promoter, which then phosphorylates RNA Polymerase II, enabling the efficient elongation of viral transcripts. nih.govresearchgate.net

By binding to and inactivating P-TEFb within the 7SK small nuclear ribonucleoprotein (snRNP) complex, HEXIM1 effectively reduces the pool of P-TEFb available for the HIV Tat protein. nih.gov This inhibitory action on a key step in the viral lifecycle leads to the suppression of HIV replication. researchgate.netnih.gov Therefore, increasing the cellular levels of HEXIM1 is a potential strategy for inhibiting HIV.

Research has explored this mechanism by designing chimeric proteins that combine functional domains from HEXIM1 and Tat. plos.org These chimeras have been shown to potently inhibit gene expression from the HIV promoter and suppress viral replication in T cell models. plos.orgnih.gov The induction of endogenous HEXIM1 by small molecules like 4a1 represents another approach to leverage this natural antiviral mechanism. nih.gov

Contributions to Innate Immune Response through Ribonucleoprotein Complexes (e.g., HDP-RNP with NEAT1)

Recent research has identified a significant role for HEXIM1 in the innate immune system's response to foreign DNA. HEXIM1, in conjunction with the long non-coding RNA NEAT1, forms the core of a multi-subunit ribonucleoprotein complex. nih.govuniprot.org This complex, named the HEXIM1-DNA-PK-paraspeckle components-ribonucleoprotein complex (HDP-RNP), acts as a key nuclear regulator of the DNA-mediated innate immune response. nih.govuniprot.org

The assembly of the HDP-RNP requires the binding of HEXIM1 to NEAT1. nih.govuniprot.org The complex integrates subunits of the DNA-dependent protein kinase (DNA-PK) and various paraspeckle proteins. nih.gov The innate immune system relies on pathways like the cGAS-STING pathway to detect foreign DNA, such as that from a viral infection, and initiate an immune response. The HDP-RNP is required for the activation of this specific pathway. nih.govuniprot.org

The HDP-RNP interacts with cGAS and its partner PQBP1. nih.gov Upon detection of foreign DNA, this interaction is remodeled, leading to the release of paraspeckle proteins and the recruitment of STING, which culminates in the activation of DNA-PK and the transcription factor IRF3, a critical step in producing an antiviral response. nih.govuniprot.org This establishes the HDP-RNP, containing HEXIM1, as a crucial nuclear sensor and regulator in the defense against microbial threats. nih.gov

Table 2: Key Components of the HDP-RNP Complex

Component Type of Molecule Role in the Complex Reference
HEXIM1 Protein Core scaffolding protein nih.govuniprot.org
NEAT1 Long non-coding RNA Core scaffolding RNA, required for assembly nih.govuniprot.org
DNA-PKcs Protein (Kinase) DNA-PK catalytic subunit nih.govuniprot.org
Ku70/Ku80 Proteins DNA-PK regulatory subunits nih.govuniprot.org

Table of Mentioned Compounds

Research Methodologies Employed in Studies of Hexim1 Inducer 4a1

Biochemical and Molecular Assays

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of HEXIM1 inducer 4a1, this method has been crucial for demonstrating the compound's primary effect: the induction of HEXIM1 protein expression.

Researchers treat various cell lines with 4a1 and then prepare cell lysates. researchgate.net These lysates are subjected to polyacrylamide gel electrophoresis to separate proteins by size, which are then transferred to a membrane. The membrane is incubated with a primary antibody specific to HEXIM1, followed by a secondary antibody that enables detection. Studies have consistently used Western blotting to confirm that treatment with 4a1 leads to a significant increase in HEXIM1 protein levels in cancer cell lines such as LNCaP (prostate), MCF7 (breast), MDA-MB-231 (breast), and BT-474 (breast). researchgate.netnih.gov For instance, treatment of LNCaP prostate cancer cells with 4a1 resulted in a clear induction of HEXIM1 expression. nih.gov Similarly, in MCF7, MDA-MB-231, and MDA-MB-468 breast cancer cells, 4a1 was shown to be more potent than its parent compound, Hexamethylene bis-acetamide (HMBA), in inducing HEXIM1. researchgate.netnih.gov

Beyond HEXIM1 itself, Western blotting is also used to analyze the downstream consequences of its induction. For example, the expression of cell cycle inhibitors like p21 and p27, which are known to promote cellular differentiation, has been examined. In MCF7 cells, treatment with 4a1 led to increased expression of p21, an effect that was dependent on the presence of HEXIM1. nih.gov

Cell LineTreatmentProtein AnalyzedKey FindingCitation
LNCaP4a1, Biotinylated-4a1HEXIM1Induction of HEXIM1 expression comparable to the parent compound. nih.gov
MCF74a1 (50 µM)HEXIM1, p21Potent induction of HEXIM1 and subsequent upregulation of p21. researchgate.netnih.gov
MCF7/TOTR (Tamoxifen-Resistant)4a1 (50 µM)HEXIM1Induction of HEXIM1 expression observed. nih.gov
MDA-MB-2314a1 (50 µM)HEXIM1Significant increase in HEXIM1 protein levels. researchgate.net
MDA-MB-4684a1 (50 µM)HEXIM1Upregulation of HEXIM1 expression confirmed. researchgate.netnih.gov

To determine if the 4a1-induced increase in HEXIM1 protein is a result of increased gene transcription, researchers employ quantitative reverse transcription polymerase chain reaction (RT-qPCR). thermofisher.comwikipedia.org This highly sensitive technique measures the amount of a specific RNA transcript in a sample. thermofisher.comnih.gov

The process involves first extracting total RNA from cells treated with or without 4a1. thermofisher.com This RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. thermofisher.com The resulting cDNA serves as a template for a quantitative PCR reaction, which amplifies the specific HEXIM1 gene sequence. wikipedia.org By using fluorescent dyes or probes that bind to the amplified DNA, the amount of HEXIM1 mRNA can be quantified in real-time during the PCR process. thermofisher.com Studies investigating the mechanism of HEXIM1 inducers have utilized RT-PCR to assess changes in HEXIM1 mRNA levels, confirming that the induction occurs at the transcriptional level. escholarship.org For example, in studies of KDM5B inhibitors, which, like 4a1, induce HEXIM1, RT-PCR was used to measure the resulting changes in HEXIM1 gene expression. escholarship.org

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the natural context of the cell. nih.govthermofisher.com This method is critical for elucidating how 4a1 mechanistically increases the transcription of the HEXIM1 gene. It allows researchers to pinpoint the specific location of proteins on the chromatin and to assess changes in histone modifications that regulate gene accessibility. cellsignal.com

The procedure begins with cross-linking proteins to DNA in cells using an agent like formaldehyde. the-scientist.com The chromatin is then sheared into smaller fragments, and an antibody specific to a target protein is used to immunoprecipitate the protein-DNA complexes. nih.gov After reversing the cross-links, the associated DNA is purified and can be identified and quantified by PCR. thermofisher.com

In studies of 4a1, ChIP assays revealed that the compound induces HEXIM1 expression by inhibiting the histone demethylase KDM5B. escholarship.org Inhibition of KDM5B by 4a1 leads to an increase in active histone marks, specifically H3K4me2, at the HEXIM1 gene promoter. This change in the chromatin environment makes the gene more accessible for transcription. escholarship.org ChIP has also been used more broadly in HEXIM1 research to show its recruitment to the promoters of other genes, such as the pS2 and VEGF genes, demonstrating its role as a transcriptional regulator. ahajournals.orgresearchgate.net

To understand the direct molecular interactions modulated by HEXIM1, researchers use protein purification and in vitro reconstitution assays. These methods allow for the study of complex formation and enzymatic activity in a controlled, cell-free environment. sigmaaldrich.com This is particularly relevant for understanding how HEXIM1, once induced by 4a1, inhibits the positive transcription elongation factor b (P-TEFb).

The core inactive P-TEFb complex consists of HEXIM1, the 7SK small nuclear RNA (snRNA), and the P-TEFb kinase (composed of CDK9 and Cyclin T subunits). embopress.org To study this, each component is produced recombinantly and purified. sigmaaldrich.com For example, individual histone proteins have been overexpressed, purified under denaturing conditions, and then refolded and assembled into functional complexes. sigmaaldrich.com A similar approach is used for the P-TEFb complex components.

Once purified, the components are mixed in vitro to reconstitute the complex. researchgate.net Studies have successfully reconstituted the 7SK-dependent association of HEXIM1 with purified P-TEFb. embopress.orgresearchgate.net These assays demonstrated that both HEXIM1 and 7SK RNA are required to bind to P-TEFb and inhibit its kinase activity. embopress.org By adding or omitting specific components, or by using mutated versions, researchers can dissect the precise requirements for complex assembly and inhibition.

Electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is used to detect and characterize protein-RNA or protein-DNA binding interactions. thermofisher.com The technique is based on the principle that a nucleic acid-protein complex will migrate more slowly through a non-denaturing gel than the nucleic acid alone. thermofisher.comnih.gov

This assay has been instrumental in defining the interaction between HEXIM1 and its essential partner, the 7SK snRNA. biorxiv.org In these experiments, purified recombinant HEXIM1 protein is incubated with a labeled 7SK RNA probe. nih.gov The mixture is then run on a gel, and the position of the labeled RNA is detected. A "shift" to a higher molecular weight position indicates the formation of a stable HEXIM1-7SK RNA complex. bioanalysis-zone.com

Using EMSA, researchers have identified the specific region within HEXIM1 required for 7SK binding. embopress.org Furthermore, EMSA studies led to the surprising discovery that HEXIM1 can bind to double-stranded RNA in a sequence-independent manner. nih.gov This assay also demonstrated that upon binding to RNA, HEXIM1 undergoes a conformational change that allows it to recruit and inhibit P-TEFb. nih.gov

Luciferase reporter assays are a common and highly sensitive method for studying promoter activity and gene regulation. thermofisher.comresearchgate.net This technique is used to confirm that compounds like 4a1 increase HEXIM1 levels by directly activating the transcription from the HEXIM1 gene promoter.

In this assay, the promoter region of the HEXIM1 gene is cloned into a plasmid vector upstream of a reporter gene, typically the firefly luciferase gene. researchgate.net This construct is then transfected into cells. When the HEXIM1 promoter is active, it drives the expression of the luciferase enzyme. The cells are then treated with 4a1, and after an incubation period, the cells are lysed, and a substrate for luciferase is added. nih.gov The enzyme converts the substrate into a product that emits light, and the intensity of this luminescence, which is proportional to the amount of enzyme, is measured. An increase in light output in 4a1-treated cells compared to untreated cells indicates that the compound enhances the activity of the HEXIM1 promoter. researchgate.net To improve accuracy, a second reporter plasmid expressing a different luciferase (like Renilla) under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency. researchgate.net

Cellular and Phenotypic Assays

To characterize the functional consequences of treating cells with this compound, researchers employ a variety of assays that measure changes in cell behavior and state. nih.gov These assays are crucial for determining the compound's potential as a therapeutic agent.

A significant effect of HEXIM1 induction by compounds like 4a1 is the promotion of cell differentiation, a process where cancer cells are pushed toward a more mature, less proliferative state. nih.govescholarship.org This is considered an advantageous therapeutic strategy compared to cytotoxic approaches. nih.gov One key method to visualize and quantify differentiation in breast cancer cells is through Nile Red staining. researchgate.netresearchgate.net Nile Red is a fluorescent dye that strongly stains intracellular lipid droplets, which are considered markers of differentiation in these cells. escholarship.orgresearchgate.net

In studies involving 4a1, cancer cells, including triple-negative breast cancer (TNBC) cells and cancer stem cells, are treated with the compound. nih.govresearchgate.net Following treatment, the cells are stained with Nile Red. An increase in fluorescence intensity, observable through microscopy, indicates an accumulation of lipid droplets and thus, successful induction of differentiation. researchgate.net Research has shown that treatment with 4a1 leads to increased Nile Red staining, consistent with its role in inducing differentiation. researchgate.net This effect is linked to the upregulation of proteins like p27, which is known to promote cellular differentiation. researchgate.netresearchgate.net

Table 1: Summary of Cellular Assays Used to Study this compound This table is interactive. Click on the headers to sort.

Assay Type Purpose Key Finding with 4a1 Cell Lines Used
Cell Differentiation (Nile Red Staining) To measure the induction of a mature, less proliferative cell state. 4a1 induces differentiation of breast cancer cells, including cancer stem cells. nih.govresearchgate.net MDA-MB-231, MDA-MB-231-Nanog-GFP1 researchgate.net
Cell Proliferation To assess the effect on the rate of cell division. 4a1 attenuates the proliferation of triple-negative breast cancer cells. nih.gov MCF7, MDA-MB-231, MDA-MB-468, BT474, MCF10A, HBL-100 nih.gov
Cell Invasion and Migration To evaluate the potential to inhibit metastasis. 4a1 inhibits breast tumor metastasis. nih.govnih.gov MDA-MB-231 nih.gov

| RNA Interference (shRNA) | To validate the role of a specific gene (HEXIM1) in the compound's mechanism. | Depleting HEXIM1 with shRNA confirms its critical role in the anti-proliferative and differentiation effects of KDM5B inhibitors (the target of 4a1). researchgate.netnih.gov | Breast cancer cells researchgate.netnih.gov |

To determine the impact of this compound on cancer cell growth, researchers utilize cell proliferation assays. nih.gov These assays measure the rate at which cell populations increase. Studies have demonstrated that 4a1 effectively attenuates the proliferation of various breast cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. nih.gov Interestingly, the compound did not suppress the proliferation of non-tumorigenic breast epithelial cells like MCF10A and HBL-100. nih.gov This selectivity is a desirable characteristic for a potential cancer therapeutic. The anti-proliferative effect is linked to the induction of HEXIM1, which plays a critical role in the action of these compounds. nih.govnih.gov

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality and involves complex processes of cell migration and invasion. nih.govous-research.no Assays that measure these abilities are therefore critical for evaluating anti-metastatic potential. While specific invasion assays like the Transwell or wound-healing assay are commonly used, studies confirm that 4a1 inhibits breast tumor metastasis. nih.govous-research.no The underlying mechanism is tied to the induction of HEXIM1, which has been shown to inhibit cell migration and invasion. nih.govnih.gov This inhibition is partly attributed to HEXIM1's ability to decrease the membrane localization of the 67 kDa laminin (B1169045) receptor (67LR) and disrupt its interaction with laminin, a key component of the extracellular matrix. nih.gov

RNA interference (RNAi) is a powerful technique used to silence the expression of a specific gene, allowing researchers to study its function. plos.orgnih.gov In the context of 4a1 research, short hairpin RNA (shRNA) has been employed as a validation tool. researchgate.netnih.gov After identifying the histone demethylase KDM5B as a direct target of 4a1, researchers needed to confirm that the anti-cancer effects observed were indeed mediated through HEXIM1. escholarship.orgnih.gov To do this, they used shRNAs to specifically "knock down" or deplete HEXIM1 in breast cancer cells. researchgate.netnih.gov These HEXIM1-depleted cells were then treated with KDM5B inhibitors. The results showed that the ability of these inhibitors to suppress proliferation and induce differentiation was significantly reduced, demonstrating that HEXIM1 is a critical downstream effector in the mechanism of action of 4a1 and other KDM5B inhibitors. researchgate.netnih.gov

Chemical Biology and Structural Approaches

Beyond studying cellular effects, it is crucial to identify the direct molecular targets of a compound to understand its mechanism of action. Chemical biology provides powerful tools for this purpose. mdpi.com

To identify the direct cellular binding partners of HMBA and its more potent analog 4a1, researchers have used a chemical proteomics approach. researchgate.netembopress.org This method, sometimes called compound-centric chemical proteomics, uses a modified version of the small molecule as "bait" to "fish" for its target proteins from a complex mixture like a cell lysate. mdpi.com

The workflow involves synthesizing a probe molecule by attaching a biotin (B1667282) tag to an analog of the compound of interest. mdpi.comembopress.org This biotinylated probe retains its biological activity and is incubated with cell extracts, allowing it to bind to its target proteins. escholarship.org The high-affinity interaction between biotin and NeutrAvidin (or streptavidin) is then exploited. mdpi.com The cell lysate is passed over beads coated with NeutrAvidin, which selectively captures the biotinylated probe along with its bound protein partners. researchgate.netembopress.org After washing away non-specifically bound proteins, the captured target proteins are identified using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). embopress.org Through this methodology, the histone demethylase KDM5B was identified as a direct molecular target of HMBA-like compounds, including 4a1. escholarship.orgresearchgate.netnih.gov

Table 2: Chemical Proteomics for Target Identification of HMBA/4a1 This table is interactive. Click on the headers to sort.

Technique Purpose Bait Molecule Key Proteins Identified

| Biotin-NeutrAvidin Pull-down | To isolate and identify direct binding partners of a small molecule from cell extracts. researchgate.netembopress.org | Biotin-conjugated HMBA (HMBA-biotin) embopress.org | KDM5B, MYH9, ACTG1 researchgate.netembopress.org |

Surface Plasmon Resonance for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative data on the kinetics of binding, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which indicates binding affinity. researchgate.netahajournals.org In the investigation of this compound and its parent compound HMBA, SPR was employed as a key method to verify their direct interaction with a molecular target. embopress.org

Studies identified the histone demethylase KDM5B as a target of these small molecule inducers. embopress.org The SPR methodology was part of a series of assays, including chemical proteomics and pull-down assays, to confirm that compounds like 4a1 physically bind to KDM5B. embopress.org This binding is believed to inhibit KDM5B's enzymatic activity, leading to an increase in the expression of the HEXIM1 protein. embopress.org While the literature confirms the use of SPR for this verification, specific kinetic constants for the 4a1-KDM5B interaction are not detailed in the available reports.

Table 1: Principles of Surface Plasmon Resonance (SPR) Measurement

Parameter Description Unit Significance
kₐ (k_on) Association Rate Constant M⁻¹s⁻¹ The rate at which the analyte (e.g., 4a1) binds to the immobilized ligand (e.g., KDM5B).
kₑ (k_off) Dissociation Rate Constant s⁻¹ The rate at which the analyte-ligand complex decays after the injection of the analyte is stopped.
Kₑ Equilibrium Dissociation Constant M (molar) The ratio of kₑ to kₐ (kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity between the molecules.

| Response Units (RU) | Arbitrary Unit | RU | Proportional to the mass of analyte bound to the sensor surface, reflecting the extent of the interaction. |

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., 4a1) when bound to the active site of another (the receptor, e.g., KDM5B). This method provides critical insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. embopress.org

For this compound, molecular docking simulations were performed to understand how it interacts with its identified target, KDM5B. embopress.org The results from these computational studies suggest that 4a1 occupies the binding site typically used by KDM5B's natural substrate, the methylated lysine (B10760008) histone. embopress.org By occupying this site, 4a1 is predicted to act as a competitive inhibitor of KDM5B's demethylase activity. This inhibition is the proposed mechanism leading to the upregulation of HEXIM1 expression. embopress.org Specific binding energy values and detailed intermolecular interactions from these docking studies are not specified in the referenced literature.

In Vivo Preclinical Models

To assess the anti-cancer efficacy of this compound in vivo, researchers have utilized well-established mouse models that recapitulate human disease. A key model employed is the Polyoma Middle-T antigen (PyMT) transgenic mouse. nih.gov This model is characterized by the spontaneous development of mammary tumors that reliably metastasize, particularly to the lungs, making it highly relevant for studying metastatic breast cancer. nih.gov

In studies using the PyMT model, 4a1 was administered via a polylactic-co-glycolic acid (PLGA) delivery system. The findings demonstrated that treatment with PLGA-4a1 led to an increase in HEXIM1 expression within the mammary tumors. nih.gov Crucially, this induction of HEXIM1 was associated with an inhibition of breast tumor metastasis. nih.gov These results provide a strong preclinical basis for the therapeutic potential of 4a1 in treating metastatic breast cancer by targeting the HEXIM1 pathway. nih.gov

Genetically modified mouse models have been indispensable for confirming the role of specific genes in biological processes and disease. In the context of HEXIM1 research, mouse models with genetic alterations to the Hexim1 gene have been created. For instance, a complete knockout of the Hexim1 gene results in embryonic lethality, with significant defects in heart and vascular development, highlighting the gene's critical role in normal development. ahajournals.org

Furthermore, studies using Hexim1 knockout (KO) and knockdown (KD) models have been instrumental in validating that HEXIM1 is a required mediator for the biological effects of its inducers. For example, the anorexigenic effects of the parent compound, HMBA, which involve the regulation of neuropeptides NPY and POMC, were demonstrated to be abolished in Hexim1 KO and KD mice. embopress.org This confirms that HMBA's action on this pathway is dependent on the presence of HEXIM1. While 4a1 is a more potent derivative of HMBA, specific studies testing 4a1 in Hexim1 genetically modified mouse models to confirm its anti-cancer effects are dependent on HEXIM1 have not been reported in the available literature. nih.gov

Genomic and Proteomic Profiling

Genome-wide profiling techniques, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), are powerful tools for mapping the distribution of DNA-binding proteins across the entire genome. Such studies can reveal how the binding patterns of transcription factors and other regulatory proteins change under different cellular conditions.

Research on HEXIM1 has shown that it can modulate the genomic distribution of key regulatory factors, including GATA-binding factor 1 (GATA1) and RNA polymerase II (RNAPII). In studies involving the overexpression of HEXIM1 in the context of erythropoiesis, genome-wide profiling revealed significant changes in the distribution of both GATA1 and RNAPII. researchgate.net This redistribution was linked to alterations in gene expression, where GATA1 co-occupancy determined whether HEXIM1 acted as a transcriptional activator or repressor. researchgate.net However, specific studies employing ChIP-seq or other genome-wide profiling methods to map the distribution of HEXIM1, GATA1, and RNAPII following treatment with this compound have not been described in the available scientific literature.

Pathway Analyses of Microarray Data

Pathway analyses of microarray data have been instrumental in elucidating the molecular mechanisms underlying the effects of HEXIM1, a protein whose expression is notably increased by the chemical compound this compound. nih.gov This methodological approach allows researchers to identify biological pathways that are significantly enriched with differentially expressed genes, providing a broader understanding of the cellular processes influenced by HEXIM1 induction.

One of the key findings from pathway analyses of microarray data is the role of HEXIM1 in regulating steroid hormone metabolism. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies have identified the gene AKR1C3, also known as 17β-hydroxysteroid dehydrogenase type 5, as a potential transcriptional target of HEXIM1. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The regulation of AKR1C3 is significant because this enzyme is crucial in the synthesis of potent androgens and estrogens. nih.govnih.gov

Detailed Research Findings:

Microarray studies have shown that knockdown of HEXIM1 expression leads to an increase in AKR1C3 mRNA and protein levels in breast cancer cell lines. nih.gov This upregulation of AKR1C3 has functional consequences, including increased production of 17β-estradiol (E2) from estrone (B1671321) (E1), which can in turn stimulate estrogen-dependent gene expression and cell proliferation. nih.gov

The table below summarizes the key genes and pathways identified through microarray data analysis in studies related to HEXIM1 function.

Analysis Type Key Genes/Pathways Identified Observed Effect of HEXIM1 Reference
Pathway Analysis of Microarray DataSteroid Hormone MetabolismRegulation of this pathway nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Target Gene IdentificationAKR1C3 (Aldo-Keto Reductase Family 1 Member C3)Downregulation of expression nih.govfrontiersin.org
Gene Set Enrichment Analysis (GSEA)Negative Regulation of DNA-templated TranscriptionEnrichment of this gene set with AnHV-1 infection asm.org
Gene Set Enrichment Analysis (GSEA)Negative Regulation of Transcription by RNA Polymerase IIEnrichment of this gene set with AnHV-1 infection asm.org
Microarray Transcriptome ProfilingHEXIM1-dependent genes in response to hypoxiaIdentification of numerous up- and down-regulated genes oup.com

Further microarray analyses have explored the role of HEXIM1 in other contexts, such as the response to hypoxia. These studies have identified a large set of genes whose expression under hypoxic conditions is dependent on HEXIM1, highlighting its broad role as a transcriptional regulator. oup.com The induction of HEXIM1 by compounds like 4a1 suggests that these pathway-level effects can be therapeutically targeted. researchgate.net

Future Research Directions and Unexplored Avenues for Hexim1 Inducer 4a1

Further Elucidation of Upstream Signaling Pathways Leading to HEXIM1 Induction

The induction of HEXIM1 by 4a1 is a complex process involving multiple signaling molecules. Current research indicates that the mechanism involves the recruitment of Cyclin-Dependent Kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb), to the HEXIM1 gene. nih.gov This recruitment is a crucial step in initiating the transcriptional process that leads to increased HEXIM1 protein levels.

Furthermore, studies have identified specific molecular targets of 4a1. One such target is the histone demethylase KDM5B. nih.gov Compound 4a1 has been shown to inhibit KDM5B, leading to an increase in H3K4me2 and H3K4me3 marks on the HEXIM1 promoter, which in turn stimulates its expression. nih.govresearchgate.net Another identified binding partner is the Heat Shock Protein 70 (HSP70). nih.gov It is suggested that 4a1 may act as a putative HSP70 activator, which contributes to the induction of HEXIM1. nih.gov

Future research should focus on unraveling the intricate interplay between these identified pathways. Key questions remain regarding the sequence of these events and their potential interdependencies. For instance, does the binding of 4a1 to HSP70 precede and influence the inhibition of KDM5B, or do these events occur in parallel? Understanding the complete signaling cascade, from the initial interaction of 4a1 with the cell to the final induction of HEXIM1, will be crucial for optimizing its therapeutic application. Investigating other potential upstream regulators and signaling networks that may be modulated by 4a1 is also a critical avenue for future studies.

Detailed Structural-Activity Relationship (SAR) Studies for Enhanced Potency and Specificity

The development of 4a1 was the result of structural optimization of HMBA to create a more potent inducer of HEXIM1. nih.gov A key feature of 4a1 is its unsymmetrical structure, which, along with increased hydrophobicity, is believed to contribute to its enhanced biological activity compared to the symmetrical HMBA molecule. nih.gov

To further enhance the potency and specificity of HEXIM1 inducers, detailed Structure-Activity Relationship (SAR) studies are essential. This will involve the synthesis and biological evaluation of a library of novel 4a1 analogs. By systematically modifying different parts of the 4a1 scaffold, researchers can identify the key chemical features that are critical for its activity. For example, exploring different aromatic and bulky terminal moieties could lead to the development of even more potent analogs. nih.gov

These SAR studies should not only focus on increasing the potency of HEXIM1 induction but also on improving specificity. The goal is to design compounds that have a high affinity for their intended targets, such as KDM5B and HSP70, while minimizing interactions with other cellular components to reduce potential off-target effects.

Investigation of HEXIM1-Independent Actions of Compound 4a1 (if any)

The majority of the observed biological effects of 4a1 have been attributed to its ability to induce HEXIM1 expression. nih.gov However, it is conceivable that 4a1 may exert some of its effects through mechanisms that are independent of HEXIM1.

Exploration of Additional Cellular Targets and Off-Target Effects

While KDM5B and HSP70 have been identified as direct binding partners of 4a1, it is possible that this compound interacts with other cellular proteins as well. nih.govnih.gov Identifying these additional targets is essential for a complete understanding of its mechanism of action and for assessing its potential for off-target effects.

Chemical proteomics approaches, which have been successfully used to identify KDM5B as a target, can be further employed to uncover novel binding partners of 4a1. nih.govresearchgate.net For instance, using biotinylated 4a1 as a "bait" to pull down interacting proteins from cell lysates can reveal a more comprehensive target profile. nih.govresearchgate.net Subsequent validation of these potential targets through biochemical and cellular assays will be necessary. A thorough investigation of off-target effects is a critical component of preclinical drug development and will be vital for the future therapeutic application of 4a1.

Development of Novel Research Methodologies for Studying HEXIM1 Inducers

The study of HEXIM1 inducers like 4a1 can be advanced by the development and application of novel research methodologies. High-throughput screening (HTS) assays could be developed to rapidly screen large libraries of chemical compounds for their ability to induce HEXIM1 expression. This would accelerate the discovery of new and potentially more effective HEXIM1 inducers.

Furthermore, advanced imaging techniques can be utilized to visualize the subcellular localization of 4a1 and its interactions with its target proteins in real-time. The use of molecular probes based on the structure of 4a1 has already proven effective in identifying its binding partners. nih.gov Refining these and other molecular tools will be instrumental in dissecting the complex cellular processes regulated by HEXIM1 inducers.

Comprehensive Analysis of 4a1's Impact on Diverse Biological Systems and Disease Models

The initial research on 4a1 has primarily focused on its effects in breast and prostate cancer models. nih.govnih.gov However, the role of HEXIM1 extends to a variety of other biological processes and diseases. For example, HEXIM1 has been implicated in cardiac development and hypertrophy, the suppression of Human Immunodeficiency Virus (HIV) replication, and neuronal differentiation. nih.govresearchgate.netresearchgate.net

Therefore, a significant avenue for future research is to conduct a comprehensive analysis of the impact of 4a1 on these diverse biological systems and disease models. Investigating the potential of 4a1 to induce physiological cardiac hypertrophy could have implications for treating certain heart conditions. researchgate.netnih.gov Its ability to induce HEXIM1, which is known to suppress HIV replication, suggests a potential role in anti-HIV therapies. nih.govplos.orgmdpi.com Furthermore, the role of HEXIM1 in neuronal differentiation opens up the possibility of exploring 4a1's effects in the context of neurological disorders, with recent studies correlating HEXIM1 with Alzheimer's disease pathology. researchgate.netbiorxiv.orgbiorxiv.org Expanding the scope of research beyond oncology will be key to unlocking the full therapeutic potential of this promising compound.

Q & A

Basic Research Question

  • Cancer : Measure proliferation (MTT assay), differentiation (p21/p27 expression), and metastasis (transwell invasion) in xenograft models .
  • Cardiac disease : Use angiotensin II-induced hypertrophy models to quantify HEXIM1’s cardioprotective effects via echocardiography .
  • HIV : Test 4a1’s ability to suppress viral replication in latently infected T-cells (e.g., J-Lat cells) .

What experimental evidence supports 4a1’s synergistic effects with other therapeutic agents?

Advanced Research Question
4a1 synergizes with HSP90 inhibitors (e.g., 17-AAG) in breast cancer by amplifying stress-response pathways . Validate synergy via Chou-Talalay combination index assays and monitor HEXIM1/p21 co-expression . In HIV, combine 4a1 with latency-reversing agents (e.g., JQ1) to enhance P-TEFb activation .

How do researchers address off-target effects or cytotoxicity in 4a1 studies?

Advanced Research Question

  • High-content screening : Use multi-parameter assays (e.g., Cell Painting) to detect subtle morphological changes .
  • Kinase profiling : Test 4a1 against a panel of 400+ kinases to rule out unintended inhibition .
  • Long-term toxicity : Conduct 14-day exposure studies in primary human fibroblasts to assess apoptosis (Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.